1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Researchers requiring an orthogonal N-protected piperidine building block for multi-step synthesis face limited options with compatible protecting groups. This Boc-4-phenylpiperidine-4-carboxylic acid solves that challenge: • Orthogonal Boc group enables selective TFA deprotection without affecting base-labile (Fmoc) or hydrogenolytic (Cbz) protections, streamlining multi-step routes • Free carboxylic acid permits direct amide coupling and esterification for late-stage diversification into API candidates • Constrained α,α-disubstituted amino acid surrogate for peptide design; phenylpiperidine core enhances CNS permeability • ≥99% (HPLC), white crystalline solid; ships ambient, store at 0-8°C

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 167262-68-2
Cat. No. B061274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
CAS167262-68-2
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20)
InChIKeyZDWOYDIXKYSZPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-4-Phenylpiperidine-4-carboxylic Acid: Overview


1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (CAS 167262-68-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) N-protecting group, a 4-phenyl substituent, and a free carboxylic acid . This white crystalline solid (mp 182-194 °C) is soluble in organic solvents and serves as a key intermediate in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory agents .

Boc-4-Phenylpiperidine-4-carboxylic Acid Substitution Challenges


Direct substitution of 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid with unprotected 4-phenylpiperidine-4-carboxylic acid or alternative N-protected analogs (Cbz, Fmoc) alters the synthetic pathway significantly. The Boc group is orthogonal to base-labile Fmoc and hydrogenolytic Cbz protections [1], enabling selective deprotection under acidic conditions (TFA) without affecting acid-sensitive functionalities elsewhere in the molecule [2]. Furthermore, the free carboxylic acid enables amide coupling and esterification reactions that would be incompatible with alternative protecting group strategies .

Boc-4-Phenylpiperidine-4-carboxylic Acid: Selection Evidence


Boc vs. Unprotected: Purity and Synthetic Readiness

Commercial 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid is routinely available at ≥99% HPLC purity . In contrast, the unprotected 4-phenylpiperidine-4-carboxylic acid is commonly supplied at lower purity (e.g., 98%) , requiring additional purification steps before use in sensitive coupling reactions.

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Boc vs. Cbz: Orthogonal Deprotection Strategies

The Boc group is selectively removed under acidic conditions (20-35% TFA, rt) [1], while the Cbz group requires catalytic hydrogenation (Pd(OH)₂/C, H₂) [2]. This orthogonality enables sequential deprotection in the presence of acid-sensitive functional groups, whereas Cbz-protected analogs would necessitate reductive conditions incompatible with certain reducible moieties (e.g., alkenes, nitro groups).

Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

Enhanced Organic Solubility

The Boc-protected derivative exhibits high solubility in organic solvents such as DMF and THF , facilitating its use in peptide coupling and other solution-phase reactions. In contrast, the unprotected 4-phenylpiperidine-4-carboxylic acid often requires hydrochloride salt formation to achieve comparable solubility , introducing an additional synthetic step.

Solubility Storage Stability Process Chemistry

Boc-4-Phenylpiperidine-4-carboxylic Acid: Application Scenarios


Analgesic and Anti-Inflammatory Drug Discovery

The compound serves as a key intermediate in the synthesis of novel analgesics and anti-inflammatory agents . Its Boc-protected piperidine scaffold enables SAR exploration of the 4-position, while the free carboxylic acid allows for late-stage diversification via amide or ester formation.

Solid-Phase Peptide Synthesis (SPPS)

1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid is employed as a constrained, α,α-disubstituted amino acid surrogate in peptide design . Its Boc group is orthogonal to Fmoc chemistry, allowing for sequential deprotection and on-resin coupling.

Synthesis of CNS-Targeted Therapeutics

The phenylpiperidine core contributes to CNS permeability, while the Boc group enables selective N-deprotection after key C-C bond-forming steps [1]. This compound has been utilized in the preparation of oxopiperidine derivatives with potential therapeutic applications in neurological disorders.

Functionalized Polymers and Coatings

The free carboxylic acid and protected amine functionality allow for incorporation into polymers and surface coatings where controlled deprotection and subsequent functionalization are required .

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